6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine
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Overview
Description
6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of triazole-fused pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . One common method includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe and as a modulator of GABA A receptors.
Industry: The compound is used in the development of polymers for solar cells and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, as a c-Met protein kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation . Additionally, its role as a GABA A receptor modulator involves binding to allosteric sites on the receptor, enhancing or inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
- 1,2,3-Triazolo[1,5-a]pyrazine
Uniqueness
6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other triazole-fused pyridazines .
Properties
CAS No. |
90237-27-7 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-methoxytriazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-3-2-5-4-7-9-10(5)8-6/h2-4H,1H3 |
InChI Key |
WHEIYDRERDHWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=CN=N2)C=C1 |
Origin of Product |
United States |
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